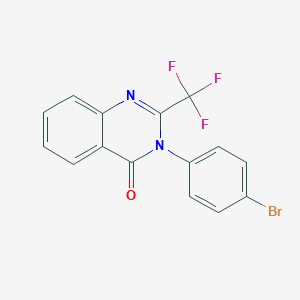
3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention among researchers due to its potential applications in the field of medicinal chemistry. This compound belongs to the quinazolinone family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways involved in cell proliferation, differentiation, and apoptosis. It has also been suggested that this compound may interact with specific receptors or enzymes to exert its effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone exhibits potent anti-inflammatory, anti-cancer, and anti-viral activities. It has also been found to possess potent inhibitory activity against several enzymes such as CDK4, GSK-3β, and PDE5. Additionally, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone in lab experiments include its potent biological activities and its ability to modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis. However, the limitations of using this compound include its potential toxicity and its complex synthesis method.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone. These include:
1. Identification of the specific receptors or enzymes that interact with this compound to exert its effects.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of the potential use of this compound as a therapeutic agent for various diseases.
4. Evaluation of the potential toxicity of this compound in vivo.
5. Identification of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-viral activities of this compound.
Conclusion:
In conclusion, 3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention among researchers due to its potential applications in the field of medicinal chemistry. It exhibits potent biological activities and has the ability to modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis. However, further research is needed to fully understand the mechanism of action of this compound and to evaluate its potential use as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone is a multi-step process that involves the reaction of 4-bromoaniline with trifluoroacetic anhydride to form 3-(4-bromophenyl)-2-trifluoroacetylaniline. This intermediate is then reacted with 2-aminobenzonitrile in the presence of a catalyst to produce 3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-viral activities. It has also been found to possess potent inhibitory activity against several enzymes such as cyclin-dependent kinase 4 (CDK4), glycogen synthase kinase 3β (GSK-3β), and phosphodiesterase 5 (PDE5).
Eigenschaften
Produktname |
3-(4-bromophenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone |
|---|---|
Molekularformel |
C15H8BrF3N2O |
Molekulargewicht |
369.14 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-2-(trifluoromethyl)quinazolin-4-one |
InChI |
InChI=1S/C15H8BrF3N2O/c16-9-5-7-10(8-6-9)21-13(22)11-3-1-2-4-12(11)20-14(21)15(17,18)19/h1-8H |
InChI-Schlüssel |
QPNIWLWVDMSJHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C(F)(F)F)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C(F)(F)F)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B262348.png)

![N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide](/img/structure/B262350.png)


![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B262355.png)

![1-(2-Chlorophenyl)-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B262358.png)
![2-Phenylpyrido[1,2-a]pyrimidin-5-ium](/img/structure/B262361.png)

![3-[(4-Chlorophenyl)sulfanyl]-3-{4-nitrophenyl}-1-phenyl-1-propanone](/img/structure/B262364.png)
